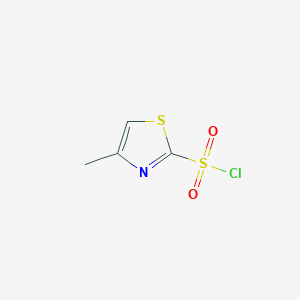
4-methyl-1,3-thiazole-2-sulfonyl Chloride
描述
4-methyl-1,3-thiazole-2-sulfonyl Chloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries.
属性
CAS 编号 |
459843-97-1 |
|---|---|
分子式 |
C4H4ClNO2S2 |
分子量 |
197.7 g/mol |
IUPAC 名称 |
4-methyl-1,3-thiazole-2-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3 |
InChI 键 |
AXDLQRHZUNCOIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)S(=O)(=O)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,3-thiazole-2-sulfonyl Chloride typically involves the chlorination of 4-methylthiazole-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process is usually conducted under reflux conditions, where the reaction mixture is heated to boiling and the vapors are condensed back to the liquid phase to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
化学反应分析
Types of Reactions
4-methyl-1,3-thiazole-2-sulfonyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
科学研究应用
4-methyl-1,3-thiazole-2-sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of drugs and therapeutic agents, particularly those targeting bacterial and fungal infections.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-methyl-1,3-thiazole-2-sulfonyl Chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce the sulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
相似化合物的比较
Similar Compounds
Thiazole: A parent compound with a similar ring structure but lacking the sulfonyl chloride group.
4-Methylthiazole: Similar to 4-methyl-1,3-thiazole-2-sulfonyl Chloride but without the sulfonyl chloride group.
2-Chlorothiazole: Contains a chlorine atom at the 2-position but lacks the methyl and sulfonyl groups.
Uniqueness
This compound is unique due to the presence of both the methyl and sulfonyl chloride groups. This combination imparts specific reactivity and properties that are not found in other thiazole derivatives. The sulfonyl chloride group makes it highly reactive towards nucleophiles, while the methyl group can influence the compound’s steric and electronic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


